(5-Methoxy-2-methylpyridin-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxy-2-methylpyridin-4-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxy group and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-2-methylpyridin-4-YL)boronic acid typically involves the reaction of 5-methoxy-2-methylpyridine with a boron-containing reagent. One common method is the use of a palladium-catalyzed borylation reaction, where the pyridine derivative is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound .
Chemical Reactions Analysis
Types of Reactions: (5-Methoxy-2-methylpyridin-4-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, leading to the formation of a new carbon-carbon bond.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
(5-Methoxy-2-methylpyridin-4-YL)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Methoxy-2-methylpyridin-4-YL)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules . The methoxy and methyl groups on the pyridine ring can also influence the compound’s reactivity and binding affinity, making it a versatile tool in chemical biology .
Comparison with Similar Compounds
5-Methylpyridine-2-boronic acid: Lacks the methoxy group, making it less versatile in certain reactions.
4-Methoxyphenylboronic acid: Contains a phenyl ring instead of a pyridine ring, leading to different reactivity and applications.
2-Methylpyridine-4-boronic acid:
Uniqueness: (5-Methoxy-2-methylpyridin-4-YL)boronic acid stands out due to the presence of both methoxy and methyl groups on the pyridine ring, which enhance its reactivity and versatility in various chemical reactions. This unique structure makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in scientific research .
Properties
IUPAC Name |
(5-methoxy-2-methylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)7(12-2)4-9-5/h3-4,10-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGWGZHXEGRDQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1OC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.